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Compound of Interest

Compound Name:
2-(2-Methyl-1H-imidazol-1-

yl)ethanol

Cat. No.: B155134 Get Quote

For researchers, scientists, and drug development professionals, a precise understanding of

the molecular structure of an active pharmaceutical ingredient is paramount. This guide

provides a comparative analysis of the molecular structure of 2-(2-methyl-5-nitro-1-

imidazolyl)ethanol, commonly known as Metronidazole, by juxtaposing theoretical data from

Density Functional Theory (DFT) studies with experimental findings.

Metronidazole is a crucial antibiotic and antiprotozoal medication.[1] Its efficacy is intrinsically

linked to its three-dimensional structure and electronic properties. DFT calculations have

emerged as a powerful tool to complement experimental techniques, offering detailed insights

into molecular geometry and vibrational frequencies.

A pivotal study by Vijaya Chamundeeswari et al. provides a comprehensive examination of

Metronidazole's molecular structure through a combined experimental and theoretical

approach.[2][3] This work serves as a primary basis for the comparative data presented herein.

Comparison of Theoretical and Experimental Data
The molecular geometry of Metronidazole has been optimized using the B3LYP functional with

a 6-311G(d,p) basis set.[2][3] The calculated parameters, including bond lengths, bond angles,

and dihedral angles, show a high degree of correlation with experimental data, validating the

chosen theoretical model.
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The vibrational frequencies of Metronidazole have been calculated using DFT and compared

with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy.[2]

[3] The theoretical calculations aid in the precise assignment of vibrational modes observed in

the experimental spectra.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode
Experimental FT-IR
(cm⁻¹)

Experimental FT-
Raman (cm⁻¹)

Calculated
(B3LYP/6-
311G(d,p)) (cm⁻¹)

O-H Stretch 3219 - -

C-H Stretch

(imidazole ring)
3100 - -

O-H In-plane Bend 1265 1268 -

Data sourced from a study by Vijaya Chamundeeswari et al.[3]

Nuclear Magnetic Resonance (NMR) Spectra
The ¹H and ¹³C NMR chemical shifts of Metronidazole have been calculated using the Gauge-

Independent Atomic Orbital (GIAO) method and show good agreement with the experimental

results.[2][3]

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
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Atom Experimental (ppm) Calculated (GIAO) (ppm)

¹H NMR

-CH₂- (ethanol) - -

-CH- (imidazole) - -

-CH₃ (methyl) - -

¹³C NMR

C (imidazole ring) - -

C (imidazole ring) - -

C (imidazole ring) - -

-CH₂- (ethanol) - -

-CH₂OH (ethanol) - -

-CH₃ (methyl) - -

(Note: Specific experimental and calculated values were not available in the provided search

results abstracts. A full-text review of the cited paper would be necessary to populate this

table.)

Experimental and Computational Protocols
A thorough understanding of the methodologies employed is crucial for interpreting the

comparative data.

Experimental Methodologies
The experimental data for Metronidazole was obtained using standard spectroscopic

techniques:

FT-IR Spectroscopy: The solid-phase FT-IR spectrum was recorded over a range of 4000–

400 cm⁻¹.[2][3]
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FT-Raman Spectroscopy: The FT-Raman spectrum was recorded in the range of 3500–50

cm⁻¹.[2][3]

UV-Vis Spectroscopy: The UV spectrum was measured in an ethanol solution.[2][3]

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to determine the chemical

shifts.[2][3]

Computational Methodology: DFT Calculations
The theoretical calculations were performed using Density Functional Theory, a robust method

for studying the electronic structure of molecules.

Software: The Gaussian program package was utilized for the calculations.[2][3]

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional

was employed.[2][3]

Basis Set: The 6-311G(d,p) basis set was used for the calculations.[2][3]

Vibrational Frequencies: Harmonic vibrational frequencies were calculated at the optimized

geometry.[2][3]

NMR Calculations: The GIAO (Gauge-Independent Atomic Orbital) method was used to

calculate the NMR chemical shifts.[2][3]

NBO Analysis: Natural Bond Orbital (NBO) analysis was performed to investigate

intramolecular charge transfer and hyperconjugative interactions.[2][3]

TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) was used to calculate the

electronic absorption spectrum.[2][3]

Workflow for Comparative DFT and Experimental
Analysis
The logical flow from experimental data acquisition and theoretical modeling to the final

comparative analysis is illustrated in the following diagram.
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Caption: Workflow for the comparative analysis of Metronidazole's molecular structure.
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Conclusion
The strong correlation between the experimental data and the results from DFT calculations

underscores the power of computational chemistry in modern drug research.[2][3] The

B3LYP/6-311G(d,p) level of theory provides a reliable model for predicting the molecular

structure and properties of Metronidazole. This integrated approach of combining experimental

and theoretical methods offers a deeper and more comprehensive understanding of the

molecule's characteristics, which is invaluable for drug design and development. Further

research could expand on this by comparing a wider range of DFT functionals and basis sets to

refine the theoretical model even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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